molecular formula C15H18FNO3 B8794080 Tert-butyl 3-fluoro-3-(4-formylphenyl)azetidine-1-carboxylate

Tert-butyl 3-fluoro-3-(4-formylphenyl)azetidine-1-carboxylate

Cat. No.: B8794080
M. Wt: 279.31 g/mol
InChI Key: GGRKPHNQTNGHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-fluoro-3-(4-formylphenyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C15H18FNO3 and its molecular weight is 279.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H18FNO3

Molecular Weight

279.31 g/mol

IUPAC Name

tert-butyl 3-fluoro-3-(4-formylphenyl)azetidine-1-carboxylate

InChI

InChI=1S/C15H18FNO3/c1-14(2,3)20-13(19)17-9-15(16,10-17)12-6-4-11(8-18)5-7-12/h4-8H,9-10H2,1-3H3

InChI Key

GGRKPHNQTNGHIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)C=O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-(4-bromo-phenyl)-3-fluoro-azetidine-1-carboxylic acid tert-butyl ester (5 g, 15.14 mmol, 1 eq) in dry THF (60 mL) was added n-BuLi (16.6 mL, 18.17 mmol, 1.2 eq) at −78° C. under nitrogen atmosphere. Reaction mixture was stirred for 10 minutes at −78° C. under nitrogen atmosphere. At −78° C., DMF (1.748 mL, 22.71 mmol, 1.5 eq) was added in drop wise manner over a period of 10 minutes. Resulting reaction mixture was allowed to warm to −20° C. and stirred for 3 hours at −20° C. After complete consumption of starting material, reaction was quenched with 10% NH4Cl solution (10 mL) followed by water (100 mL) and extracted with ethyl acetate (3×40 mL). Combined organic phase was washed with brine solution (50 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford title compound as pale yellow thick oil (4.5 g, Crude). Crude compound was used as such for next reaction. LC-MS (m/z): 279.3 (M+H).
Quantity
16.6 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.748 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl-3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate (Preparation 5, 1.0 g, 3 mmol) in THF (10 mL) at −78° C. was slowly added n-BuLi (2.1 mL of 1.6M solution in hexanes). The reaction was stirred at −78° C. for 15 minutes at which time DMF (0.5 mL, 6 mmol) was added. Reaction mixture was allowed to warm to room temperature and stir for additional 1 hour. Saturated aqueous NH4Cl (10 mL) was added and the aqueous phase was extracted with ether (2×10 mL). The combined organic phases were dried (Na2SO4) and concentrated under vacuum. Crude product was chromatographed on silica (12 g column) using a gradient of 0-30% EtOAc/hexanes in a 12 minute run. Yield 460 mg. LC/MS retention time=3.004 minutes; MS calculated for (C15H18FNO3), 279.127; found 180.2 M-BOC. 1H NMR (CDCl3) δ 10.0 (s, 1H), 8.0 (d, 2H), 7.7 (d, 2H), 4.5 (m, 2H), 4.2 (m, 2H), 1.6 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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